(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
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Overview
Description
(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the benzyloxycarbonyl group: This is usually done through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate with acetic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopropyl]acetic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclobutyl]acetic acid
Uniqueness
Compared to similar compounds, (2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid stands out due to its bicyclo[1.1.1]pentane structure, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H16F3NO4 |
---|---|
Molecular Weight |
343.30 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C16H16F3NO4/c17-16(18,19)15-7-14(8-15,9-15)11(12(21)22)20-13(23)24-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,20,23)(H,21,22)/t11-,14?,15?/m0/s1 |
InChI Key |
ITZFPCCZXOPJBK-QGLTVNCISA-N |
Isomeric SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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